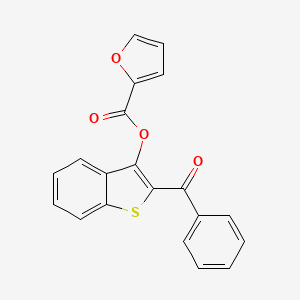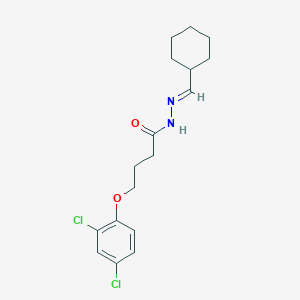
(4-bromophenyl)(2,3-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromophenyl)(2,3-dimethoxybenzyl)amine, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However,
作用机制
The mechanism of action of (4-bromophenyl)(2,3-dimethoxybenzyl)amine is similar to other psychedelic drugs. It binds to the serotonin 2A receptor and activates it, leading to the release of neurotransmitters such as dopamine and glutamate. This results in altered perception, mood, and thought processes, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-bromophenyl)(2,3-dimethoxybenzyl)amine are still being studied. However, it is known to cause profound alterations in perception, mood, and cognition. Users have reported experiencing vivid visual and auditory hallucinations, altered sense of time and space, and profound emotional experiences. These effects are thought to be due to the activation of the serotonin 2A receptor and the release of neurotransmitters such as dopamine and glutamate.
实验室实验的优点和局限性
The advantages of using (4-bromophenyl)(2,3-dimethoxybenzyl)amine in lab experiments include its potency and selectivity for the serotonin 2A receptor. This makes it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, the use of (4-bromophenyl)(2,3-dimethoxybenzyl)amine in lab experiments is limited by its psychoactive properties and potential for abuse. Specialized equipment and expertise are required for its handling and synthesis, making it less accessible to researchers without the necessary resources.
未来方向
There are several future directions for research on (4-bromophenyl)(2,3-dimethoxybenzyl)amine. One potential application is in the development of novel therapies for mental health disorders such as depression and anxiety. Studies have shown that psychedelic drugs can have profound and long-lasting effects on mood and cognition, making them a promising avenue for future research. Additionally, further studies are needed to understand the long-term effects of (4-bromophenyl)(2,3-dimethoxybenzyl)amine on the brain and its potential for abuse. This will help to inform policy decisions regarding its legal status and regulation.
Conclusion
In conclusion, (4-bromophenyl)(2,3-dimethoxybenzyl)amine is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, its scientific research applications are focused on its effects on the central nervous system and its potential therapeutic applications. Studies have shown that (4-bromophenyl)(2,3-dimethoxybenzyl)amine acts as a potent agonist of the serotonin 2A receptor, leading to altered perception, mood, and thought processes. Its potency and selectivity make it a valuable tool for studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. However, its psychoactive properties and potential for abuse limit its use in lab experiments and highlight the need for further research to understand its long-term effects on the brain.
合成方法
The synthesis of (4-bromophenyl)(2,3-dimethoxybenzyl)amine involves the reaction of 2,3-dimethoxybenzaldehyde with 4-bromophenylmagnesium bromide, followed by the addition of ammonium chloride and sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques. The synthesis of (4-bromophenyl)(2,3-dimethoxybenzyl)amine is relatively straightforward and can be achieved in a few steps. However, due to its psychoactive properties, the synthesis and handling of this compound require specialized knowledge and equipment.
科学研究应用
The scientific research applications of (4-bromophenyl)(2,3-dimethoxybenzyl)amine are mainly focused on its effects on the central nervous system. Studies have shown that (4-bromophenyl)(2,3-dimethoxybenzyl)amine acts as a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of many psychedelic drugs. This makes it a valuable tool for studying the mechanisms of action of these compounds and their potential therapeutic applications.
属性
IUPAC Name |
4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-5-3-4-11(15(14)19-2)10-17-13-8-6-12(16)7-9-13/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLHEDGTQWMZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2,3-dimethoxyphenyl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)


![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)


![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)